molecular formula C10H15N2O9P B15157228 [3,4-dihydroxy-5-(5-methyl-2,4-dioxo-3H-pyrimidin-1-yl)oxolan-2-yl]methoxyphosphonic acid

[3,4-dihydroxy-5-(5-methyl-2,4-dioxo-3H-pyrimidin-1-yl)oxolan-2-yl]methoxyphosphonic acid

Cat. No.: B15157228
M. Wt: 338.21 g/mol
InChI Key: IGWHDMPTQKSDTL-UHFFFAOYSA-N
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Description

This compound is a phosphorylated nucleoside analog characterized by a β-D-ribofuranose-like oxolane ring substituted with hydroxyl groups at the 3- and 4-positions and a 5-methyl-2,4-dioxo-3H-pyrimidine base at the 1-position. The methoxyphosphonic acid group at the 2′-position replaces the traditional hydroxyl group found in natural nucleosides, conferring metabolic stability and resistance to enzymatic hydrolysis . Structurally, it resembles thymidine derivatives but lacks the 3′-azido or 3′-hydroxyl groups seen in antiretroviral analogs like zidovudine . Its molecular formula is C₁₀H₁₃N₂O₉P, with a monoisotopic mass of 347.063 g/mol, closely aligning with thymidine monophosphate derivatives .

Properties

Molecular Formula

C10H15N2O9P

Molecular Weight

338.21 g/mol

IUPAC Name

[3,4-dihydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H15N2O9P/c1-4-2-12(10(16)11-8(4)15)9-7(14)6(13)5(21-9)3-20-22(17,18)19/h2,5-7,9,13-14H,3H2,1H3,(H,11,15,16)(H2,17,18,19)

InChI Key

IGWHDMPTQKSDTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4-dihydroxy-5-(5-methyl-2,4-dioxo-3H-pyrimidin-1-yl)oxolan-2-yl]methoxyphosphonic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the oxolan ring and the phosphonic acid group. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and waste production.

Chemical Reactions Analysis

Types of Reactions

[3,4-dihydroxy-5-(5-methyl-2,4-dioxo-3H-pyrimidin-1-yl)oxolan-2-yl]methoxyphosphonic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxides.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce new functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry

In chemistry, [3,4-dihydroxy-5-(5-methyl-2,4-dioxo-3H-pyrimidin-1-yl)oxolan-2-yl]methoxyphosphonic acid is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful for investigating cellular processes and pathways.

Medicine

In medicine, this compound is explored for its therapeutic potential. Researchers are investigating its effects on specific molecular targets, which could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [3,4-dihydroxy-5-(5-methyl-2,4-dioxo-3H-pyrimidin-1-yl)oxolan-2-yl]methoxyphosphonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key compounds include thymidine diphosphate (TDP), zidovudine (AZT), remdesivir, and cytidine derivatives.

Table 1: Structural and Functional Comparison

Compound Name Base Modification Phosphate Groups Molecular Weight (g/mol) logP Therapeutic Use
[Target Compound] 5-Methyl-2,4-dioxopyrimidine 1 (monophosphate) 347.063 -3.02* Antiviral research
Thymidine Diphosphate (TDP) Thymine (5-methyl-2,4-dioxo) 2 (diphosphate) 502.971 -7.83* DNA synthesis substrate
Zidovudine (AZT) 3′-Azido substitution 1 (monophosphate) 469.2 -7.83 HIV reverse transcriptase inhibitor
Remdesivir Pyrrolo[2,1-f][1,2,4]triazine 1 (monophosphate) 602.6 -3.02 SARS-CoV-2 RNA polymerase inhibitor
5′-Cytidylic Acid (5-Methoxy) 5-Methoxycytosine 1 (monophosphate) 353.062 -2.5* RNA synthesis modulation

*Estimated from analogous compounds.

Key Findings:

Remdesivir’s pyrrolotriazine base enhances RNA chain termination, a mechanism distinct from pyrimidine-based analogs .

Phosphorylation State: The monophosphate group in the target compound contrasts with thymidine diphosphate (TDP), which participates directly in DNA synthesis . This suggests the target may act as a prodrug requiring further phosphorylation for activity.

logP and Solubility :

  • The target compound’s logP (-3.02 ) aligns with remdesivir, indicating moderate hydrophilicity suitable for cellular uptake . Zidovudine’s lower logP (-7.83 ) correlates with its rapid renal clearance .

Mechanistic and Metabolic Differences

  • AZT (Zidovudine): Incorporates into viral DNA via 3′-azido termination, causing chain termination. Its monophosphate form (AZTMP) is metabolically stable due to the azido group .
  • Remdesivir: Acts as a delayed chain terminator, evading proofreading by viral exonucleases. Its cyano-substituted ribose enhances cell permeability .
  • Target Compound : The absence of a 3′-substituent may reduce incorporation into DNA/RNA, but the methoxyphosphonic acid group could resist phosphatase degradation, prolonging intracellular half-life .

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